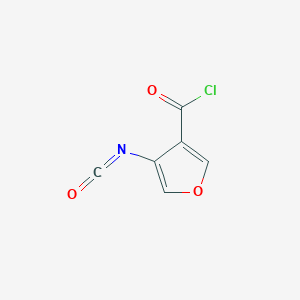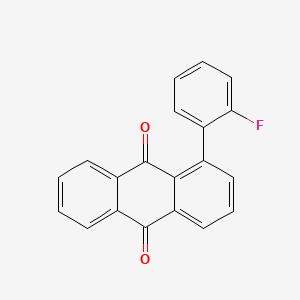
Anthraquinone, 1-(o-fluorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthraquinone, 1-(o-fluorophenyl)- is a derivative of anthraquinone, a compound known for its diverse applications in various fields such as medicine, dye production, and organic electronics
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anthraquinone, 1-(o-fluorophenyl)- typically involves the introduction of a fluorophenyl group into the anthraquinone structure. This can be achieved through various synthetic routes, including:
Nucleophilic Aromatic Substitution: This method involves the substitution of a leaving group (such as a halide) on the anthraquinone ring with a fluorophenyl group under basic conditions.
Friedel-Crafts Acylation: This method involves the acylation of anthraquinone with a fluorophenyl acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of Anthraquinone, 1-(o-fluorophenyl)- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Catalytic Processes: The use of catalysts to enhance reaction rates and selectivity, reducing the need for harsh reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Anthraquinone, 1-(o-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The fluorophenyl group can undergo further substitution reactions, introducing additional functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halides and organometallic compounds are used under basic or acidic conditions.
Major Products:
Oxidation Products: Quinone derivatives with enhanced electron-accepting properties.
Reduction Products: Hydroquinone derivatives with increased electron-donating properties.
Substitution Products: Compounds with additional functional groups, enhancing their chemical versatility.
Scientific Research Applications
Anthraquinone, 1-(o-fluorophenyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of Anthraquinone, 1-(o-fluorophenyl)- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Anthraquinone, 1-(o-fluorophenyl)- can be compared with other anthraquinone derivatives to highlight its uniqueness:
Properties
CAS No. |
20760-62-7 |
|---|---|
Molecular Formula |
C20H11FO2 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
1-(2-fluorophenyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H11FO2/c21-17-11-4-3-6-12(17)13-9-5-10-16-18(13)20(23)15-8-2-1-7-14(15)19(16)22/h1-11H |
InChI Key |
AABZSRJXKLCYMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3C2=O)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


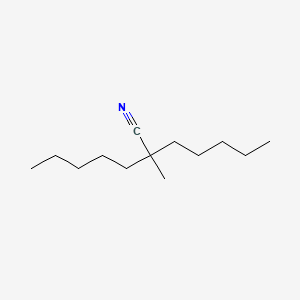


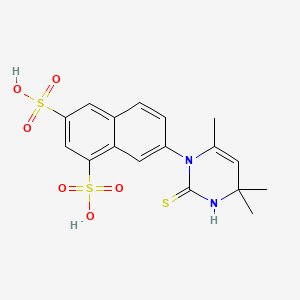
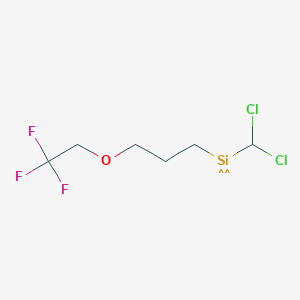
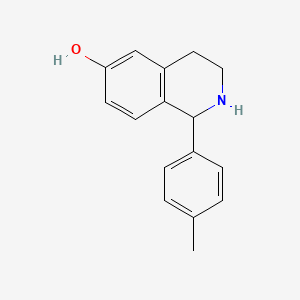
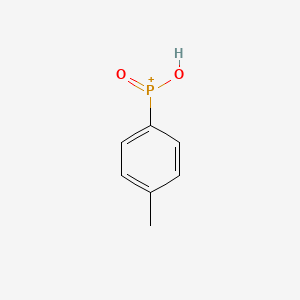
![(5S)-3-methyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B13810675.png)
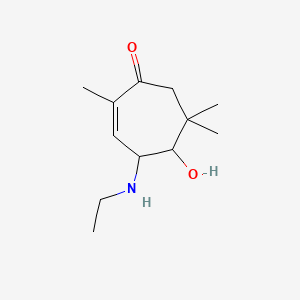

![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6,7,8,9-tetrahydro-7-methyl-4-oxo-, ethyl ester](/img/structure/B13810693.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3-oxo-2'-(phenylamino)-, ethyl ester](/img/structure/B13810712.png)

